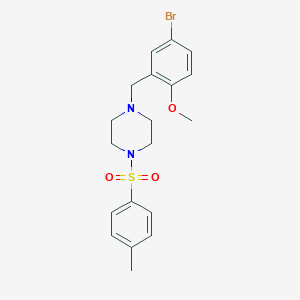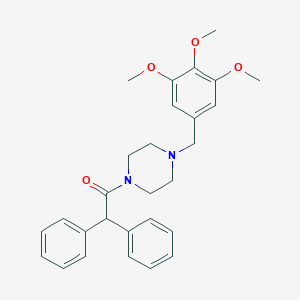
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine, also known as BRL-15572, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. By blocking this receptor, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine modulates the release of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception. Additionally, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to modulate the activity of ion channels, which could contribute to its vasodilatory effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience research, it has been shown to increase the levels of neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and anxiety. In cardiovascular disease research, it has been shown to induce vasodilation, which could be beneficial in the treatment of hypertension. In cancer research, it has been shown to inhibit the growth of cancer cells, potentially by inducing apoptosis or inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has several advantages for lab experiments, including its selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor subtype. However, there are also limitations to its use, including its low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which could complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine. In neuroscience, further studies could explore its potential as a treatment for anxiety and depression, as well as its effects on other neurotransmitter systems. In cardiovascular disease research, studies could investigate its potential as a treatment for hypertension and other cardiovascular disorders. In cancer research, further studies could explore its mechanisms of action and potential use in combination with other chemotherapeutic agents. Additionally, further studies could investigate the potential for 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine to be used in other therapeutic applications, such as pain management or addiction treatment.
In conclusion, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its selectivity for the 5-HT1B receptor and range of biochemical and physiological effects make it a promising candidate for further study in various fields. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine is synthesized through a multi-step process that involves the reaction of 5-bromo-2-methoxybenzaldehyde with piperazine, followed by the addition of toluene-4-sulfonyl chloride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression. In cardiovascular disease research, 1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension. In cancer research, it has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
1-(5-Bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine |
|---|---|
Formule moléculaire |
C19H23BrN2O3S |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3 |
Clé InChI |
ADDJDTUINKVLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)








![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)

![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)